molecular formula C15H26O2 B14085843 4(15)-Selinene-11,12-diol

4(15)-Selinene-11,12-diol

Cat. No.: B14085843
M. Wt: 238.37 g/mol
InChI Key: FUUSVPZQXDAJBK-RAFNIBEQSA-N
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Description

Contextualization of Sesquiterpene Diols within Natural Product Chemistry

Sesquiterpenoids are a large and diverse class of natural products built from three isoprene (B109036) units, giving them a 15-carbon skeleton. nih.gov They are widely distributed in the plant kingdom and are also found in marine organisms and microbes. nih.gov This class of compounds exhibits a vast array of structural variations, including acyclic, monocyclic, bicyclic, and tricyclic frameworks, often adorned with various oxygen-containing functional groups such as alcohols, ketones, and lactones. nih.gov

Significance of Eudesmane (B1671778) and Selinene Sesquiterpenoids in Academic Investigation

The eudesmane-type sesquiterpenoids are a major group of bicyclic sesquiterpenoids characterized by a decahydronaphthalene (B1670005) ring system. nih.govnih.gov They represent a significant portion of the sesquiterpenoids found in nature, with a substantial number of compounds isolated from various plant families, particularly the Asteraceae and Meliaceae. mdpi.comrsc.org Research has shown that eudesmane sesquiterpenoids possess a wide range of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and insecticidal properties. nih.govnih.gov This has made them a focal point of phytochemical and pharmacological investigations. psu.edu

Selinene sesquiterpenoids are closely related to the eudesmane class, often differing in the position of a double bond within the bicyclic core. For instance, β-selinene is formed by the deprotonation of a eudesmane carbocation, a key intermediate in the biosynthesis of many sesquiterpenoids. nih.gov Selinenes, such as α-selinene, are common constituents of essential oils and are known to play roles in plant defense mechanisms. The structural similarities and biosynthetic connections between eudesmane and selinene sesquiterpenoids make them a rich area for academic investigation, exploring their chemical diversity and biological functions.

Overview of Research Trajectories for 4(15)-Selinene-11,12-diol

This compound is a specific eudesmane-type sesquiterpenoid with the molecular formula C₁₅H₂₆O₂. smolecule.com Its structure features a selinene skeleton with a vicinal diol at positions 11 and 12. This compound is a subject of interest in life sciences research. ebiohippo.combiocat.comtargetmol.cncymitquimica.comhoelzel-biotech.com

Initial research has focused on its isolation from natural sources and the elucidation of its chemical structure. Subsequent investigations have explored its potential biological activities. Studies have suggested that this compound may possess antimicrobial and anti-inflammatory properties. smolecule.com The chemical reactivity of its hydroxyl groups, through reactions like oxidation and esterification, also presents opportunities for the synthesis of new derivatives with potentially enhanced or modified activities. smolecule.com Current and future research is likely to continue exploring its biological potential, including its neuroprotective effects and applications in agriculture as a natural pesticide. nih.govsmolecule.com

Detailed Research Findings

Property Information Source
Molecular Formula C₁₅H₂₆O₂ smolecule.com
Molecular Weight ~238.371 g/mol smolecule.com
CAS Number 73035-82-2 smolecule.comebiohippo.combiocat.com
Classification Sesquiterpenoid, Eudesmane-type mdpi.comsmolecule.com
Potential Biological Activity Description Source
Antimicrobial Has shown effects against various pathogens. smolecule.com
Anti-inflammatory Reported to reduce inflammation markers in vitro. smolecule.com
Neuroprotective Being investigated for its effects on nerve cells. nih.gov
Potential Applications Field Description
Pharmaceutical Development Candidate for new drug formulations due to its biological properties. smolecule.com
Agricultural Chemicals Potential for use as a natural pesticide. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

2-[(4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propane-1,2-diol

InChI

InChI=1S/C15H26O2/c1-11-5-4-7-14(2)8-6-12(9-13(11)14)15(3,17)10-16/h12-13,16-17H,1,4-10H2,2-3H3/t12?,13-,14+,15?/m0/s1

InChI Key

FUUSVPZQXDAJBK-RAFNIBEQSA-N

Isomeric SMILES

C[C@]12CCCC(=C)[C@@H]1CC(CC2)C(C)(CO)O

Canonical SMILES

CC12CCCC(=C)C1CC(CC2)C(C)(CO)O

Origin of Product

United States

Natural Occurrence and Chemodiversity Studies of 4 15 Selinene 11,12 Diol

Botanical and Microbial Sources of 4(15)-Selinene-11,12-diol and Related Metabolites

This sesquiterpenoid diol has been isolated from a range of terrestrial plants, marine life, and fungi, indicating its widespread, albeit specific, distribution in nature.

The investigation of terrestrial plants has revealed the presence of this compound and structurally similar compounds in several species. Notably, the roots and rhizomes of Valeriana officinalis, a plant well-known for its medicinal properties, have been found to contain a complex mixture of sesquiterpenoids, including valerenic acid and its derivatives. While direct isolation of this compound is not extensively documented in all studies, the presence of a diverse array of sesquiterpenes in Valeriana officinalis suggests a rich biosynthetic machinery capable of producing such compounds nih.govresearchgate.net.

In the case of Apium graveolens (celery), the essential oil is rich in terpenes, with studies identifying numerous sesquiterpenes that contribute to its characteristic aroma and biological activities mdpi.commdpi.com. While the presence of this compound itself is not consistently reported, the plant is a known source of other selinene derivatives.

The genus Senecio, a member of the vast Asteraceae family, is recognized for its production of a wide variety of sesquiterpenoids, particularly of the eudesmane (B1671778) and eremophilane (B1244597) types. Research on Senecio ambraceus has led to the isolation of several eudesmane-type sesquiterpenes, including diols that are structurally related to this compound, such as 4(15)-eudesmene-1β,5α-diol and 4(15)-eudesmene-1β,7α-diol researchgate.net.

Phytochemical studies of Diospyros melanoxylon (Coromandel ebony) have identified the presence of various classes of secondary metabolites, including terpenoids researchgate.netwisdomgale.com. While specific reports on this compound are scarce, the known terpenoid profile of the genus warrants further investigation into the occurrence of this particular sesquiterpenoid diol.

Table 1: Presence of this compound and Related Sesquiterpenoids in Terrestrial Plants
Plant SpeciesFamilyCompound(s) IdentifiedPlant Part
Valeriana officinalisCaprifoliaceaeDiverse sesquiterpenoids (e.g., valerenic acid, valerenal)Roots and Rhizomes
Apium graveolensApiaceaeVarious selinene derivativesSeeds, Leaves
Senecio ambraceusAsteraceae4(15)-eudesmene-1β,5α-diol, 4(15)-eudesmene-1β,7α-diolAerial Parts
Diospyros melanoxylonEbenaceaeGeneral terpenoidsLeaves, Bark

The marine environment is a rich source of unique natural products, and this compound and its isomers have been identified in various marine organisms. The brown alga Dictyopteris divaricata is a notable producer of selinane sesquiterpenes. Studies have led to the isolation of compounds such as α-selinene, β-selinene, and other oxygenated derivatives from this alga nih.govmdpi.commdpi.comnih.gov. While the specific 11,12-diol has not been the focus of all studies, the presence of a diverse array of selinanes points to the biosynthetic potential for its formation.

Soft corals, particularly of the genus Sinularia, are prolific sources of a vast array of terpenoids, including sesquiterpenoids with eudesmane and selinane skeletons mdpi.comresearchgate.netnih.gov. Research on various Sinularia species has resulted in the isolation of numerous diol and polyol derivatives of sesquiterpenes, some of which are structurally analogous to this compound. For instance, a study on a Vietnamese soft coral, Sinularia erecta, identified 3β,5α-dihydroxyeudesma-4(15),11-diene, a related eudesmane diol mdpi.com.

Table 2: Detection of Selinane/Eudesmane Diols and Related Sesquiterpenoids in Marine Organisms
Marine OrganismPhylum/ClassCompound(s) Identified
Dictyopteris divaricataPhaeophyceae (Brown Algae)α-selinene, β-selinene, other oxygenated selinanes
Sinularia erectaAnthozoa (Soft Coral)3β,5α-dihydroxyeudesma-4(15),11-diene
Various Sinularia speciesAnthozoa (Soft Coral)A variety of eudesmane and selinane sesquiterpenoids

Fungi are recognized as prolific producers of a vast array of secondary metabolites, including a multitude of sesquiterpenoids. While the direct isolation of this compound from a specific fungal strain is not prominently featured in readily available literature, the fungal kingdom is a promising area for its discovery. Many fungi, including those from the genus Aspergillus, are known to synthesize a diverse range of sesquiterpenoids researchgate.net. The biosynthesis of these compounds in fungi is often influenced by the composition of the culture media and various physical growth parameters.

Chemotaxonomic Implications of this compound Distribution

The distribution of secondary metabolites, such as this compound, can serve as a valuable tool in the classification of organisms, a field known as chemotaxonomy. The presence of specific classes of compounds can indicate evolutionary relationships between different species and genera.

For instance, the prevalence of sesquiterpene lactones and other sesquiterpenoids within the Asteraceae family is a well-established chemotaxonomic marker. The specific types of sesquiterpenoid skeletons, such as the eudesmane framework found in Senecio, can help to delineate tribes and genera within this large and diverse family.

Similarly, in the genus Valeriana, the profile of sesquiterpenoids, including valerenic acid and its derivatives, is used to distinguish between different species and varieties. The presence of a particular array of these compounds can be indicative of a specific chemotype, which may have implications for the plant's biological activity.

Environmental and Growth Condition Influences on this compound Accumulation

The production and accumulation of this compound, like many other secondary metabolites, are not static but are influenced by a variety of external factors. These environmental and growth conditions can significantly impact the metabolic pathways of an organism, leading to variations in the quantity and composition of the produced compounds.

In terrestrial plants such as Apium graveolens, factors like harvest year, which encompasses variations in temperature and other climatic conditions, have been shown to influence the volatile composition, including the levels of sesquiterpenes reading.ac.uk. It is hypothesized that increased temperatures may lead to higher proportions of sesquiterpenes as a response to heat stress. Similarly, in Valeriana officinalis, genotype, geographical location, and climate are known to affect the essential oil content and composition meddocsonline.org. Light and temperature are also critical factors that can modulate the biosynthesis of terpenes in plants mdpi.com.

For marine organisms, the unique and often extreme conditions of their environment, such as salinity, pressure, and temperature, play a crucial role in shaping their secondary metabolism. These factors can act as stressors that trigger the production of specific compounds as a defense or adaptation mechanism.

In the case of fungi, the composition of the growth medium, including carbon and nitrogen sources, pH, and temperature, has a profound effect on the production of secondary metabolites. The optimization of these parameters is a key strategy in microbial biotechnology to enhance the yield of desired compounds.

Biosynthetic Pathways and Enzymology of 4 15 Selinene 11,12 Diol

General Principles of Sesquiterpenoid Biogenesis from Farnesyl Diphosphate (B83284) (FPP)

The biosynthesis of all sesquiterpenoids, a class of C15 terpenoids, originates from the central precursor, farnesyl diphosphate (FPP). nih.gov FPP is assembled from three five-carbon isoprene (B109036) units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. nih.gov The formation of FPP is catalyzed by FPP synthase (FPPS), which sequentially condenses two molecules of IPP with one molecule of DMAPP. nih.gov

The remarkable diversity of sesquiterpenoid structures arises from the subsequent cyclization of the linear FPP molecule, a reaction catalyzed by a large family of enzymes known as sesquiterpene synthases (TPSs). researchgate.netmdpi.com These enzymes facilitate the ionization of the diphosphate group from FPP, generating a farnesyl carbocation. researchgate.net This highly reactive intermediate can then undergo a cascade of intramolecular cyclizations, hydride shifts, and rearrangements, guided by the specific architecture of the enzyme's active site. nih.govnih.govbeilstein-journals.org The reaction is typically terminated by deprotonation or the addition of a water molecule to yield either a sesquiterpene hydrocarbon or a sesquiterpene alcohol, respectively. researchgate.net

Identification and Characterization of Selinene Synthase Enzymes

The formation of the characteristic selinene carbon skeleton is a key step in the biosynthesis of 4(15)-selinene-11,12-diol. This transformation is catalyzed by selinene synthase enzymes, a specific subgroup of sesquiterpene synthases.

The cyclization of FPP to form selinene scaffolds is a complex process involving a series of carbocationic intermediates. The initial ionization of FPP leads to the formation of a farnesyl cation, which can isomerize to the nerolidyl cation. researchgate.net The subsequent cyclization cascade is directed by the enzyme's active site, which controls the folding of the flexible FPP substrate and stabilizes specific carbocation intermediates. nih.govbeilstein-journals.org For selinene-type sesquiterpenes, the farnesyl cation typically undergoes a 10,1-cyclization to form a germacradienyl cation intermediate. nih.gov This intermediate is a crucial branching point in the biosynthesis of many eudesmane (B1671778) and guaiane (B1240927) sesquiterpenes. nih.gov Subsequent protonation and a second cyclization event lead to the formation of the bicyclic eudesmane cation, which is the direct precursor to the selinene skeleton. nih.gov The final deprotonation of this cation at different positions can yield various selinene isomers, such as α-, β-, and δ-selinene. nih.govresearchgate.net

While many sesquiterpene synthases produce hydrocarbon products, some are capable of quenching the final carbocation intermediate with a water molecule to produce a hydroxylated product. Even more remarkably, certain sesquiterpene synthases can catalyze dual hydroxylation events, directly yielding diol products from FPP. nih.govresearchgate.net An example of such an enzyme is a maize sesquiterpene synthase that produces eudesmane-2,11-diol. nih.gov The proposed mechanism for this dual hydroxylation involves an initial water addition to a germacradienyl cation intermediate, followed by further cyclization and a second water addition to a subsequent eudesmolyl cation. nih.gov This demonstrates the catalytic versatility of sesquiterpene synthases and provides a precedent for the direct enzymatic formation of diol-containing sesquiterpenoids like this compound.

The production of sesquiterpenoids, including those with a selinene skeleton, is often tightly regulated at the genetic level. The expression of sesquiterpene synthase genes can be influenced by various developmental and environmental cues, such as pathogen attack or herbivory, suggesting a role for these compounds in plant defense. nih.govnih.gov For instance, the expression of a di-hydroxylated sesquiterpenoid synthase in maize was found to be induced by fungal infection. nih.gov The genes encoding these biosynthetic enzymes are often expressed in specific tissues, such as glandular trichomes, which are specialized structures for the synthesis and storage of secondary metabolites. mdpi.comnih.govoup.com The regulation of these genes is controlled by a complex network of transcription factors that respond to both internal and external stimuli, ensuring that the production of these metabolically expensive compounds is optimized for the plant's needs. nih.govsemanticscholar.orgsemanticscholar.org

Proposed Biogenetic Route to this compound

Based on the general principles of sesquiterpenoid biosynthesis and the known catalytic capabilities of sesquiterpene synthases, a plausible biogenetic pathway for this compound can be proposed.

The proposed biosynthesis of this compound commences with the cyclization of farnesyl diphosphate (FPP), initiated by a selinene synthase. The departure of the diphosphate group generates a farnesyl carbocation. This is followed by a 10,1-cyclization to form a key germacradienyl cation intermediate. nih.gov Subsequent protonation and a 6,7-cyclization lead to the formation of a bicyclic eudesmyl carbocation. A deprotonation at C15 would then generate the exocyclic double bond characteristic of the 4(15)-selinene skeleton.

The introduction of the two hydroxyl groups at positions C11 and C12 is a critical step. This could occur through a mechanism analogous to the dual hydroxylation observed in the maize eudesmane-2,11-diol synthase. nih.gov Following the formation of the selinene skeleton, it is proposed that two sequential hydration events occur. The first water molecule would attack the carbocation at C11, followed by a second water molecule quenching a carbocation at C12, which could be formed through a rearrangement or subsequent oxidation step. It is also possible that a cytochrome P450 monooxygenase could be involved in one or both hydroxylation steps after the initial formation of a 4(15)-selinene precursor.

Regio- and Stereospecific Hydroxylation Events

The formation of this compound from its parent hydrocarbon skeleton, 4(15)-selinene, is a critical step that imparts polarity and biological activity to the molecule. This transformation is accomplished through highly specific hydroxylation reactions, catalyzed primarily by enzymes from the cytochrome P450 (CYP) superfamily. researchgate.net These heme-containing monooxygenases are renowned for their role in the functionalization of diverse secondary metabolites, including terpenoids. researchgate.netnih.gov

The hydroxylation of the 4(15)-selinene backbone at the C11 and C12 positions is a testament to the enzymatic control over reaction outcomes. In the absence of enzymatic catalysis, chemical hydroxylation of an alkene would lack the high degree of specificity observed in nature. Cytochrome P450 enzymes, however, create a sterically constrained active site that binds the substrate—in this case, 4(15)-selinene—in a precise orientation relative to the activated heme-oxygen species. researchgate.net This precise positioning ensures that the hydroxylation occurs only at the desired carbon atoms.

The process involves the following key steps:

Substrate Binding: The lipophilic 4(15)-selinene molecule enters the active site of the specific P450 enzyme.

Oxygen Activation: The enzyme's heme iron, in its ferric (Fe³⁺) state, is reduced by an NADPH-cytochrome P450 reductase. Molecular oxygen then binds to the reduced (Fe²⁺) iron, followed by a second electron transfer and protonation, leading to the formation of a highly reactive ferryl-oxo (Fe⁴⁺=O) species.

Hydrogen Abstraction and Rebound: This powerful oxidizing agent abstracts a hydrogen atom from the target carbon (C11 or C12), creating a transient carbon radical. This is immediately followed by the "rebound" of a hydroxyl group from the iron center to the radical, completing the hydroxylation. nih.gov

The production of the specific diol isomer, this compound, requires that these enzymatic steps be both regiospecific (targeting C11 and C12) and stereospecific (producing a single, defined stereoisomer). It is likely that one or more P450 enzymes are responsible for these consecutive hydroxylations. nih.gov While the specific P450s that catalyze the formation of this compound have not been fully characterized, the mechanism is well-established for other sesquiterpenoids, such as the conversion of amorpha-4,11-diene to artemisinic acid by CYP71AV1 in the biosynthesis of artemisinin. researchgate.net

Enzyme ClassFunctionMechanismSpecificity Control
Cytochrome P450 Monooxygenases (CYPs) Catalyze the insertion of an oxygen atom from O₂ into the selinene backbone.Heme-catalyzed oxidation involving a highly reactive ferryl-oxo intermediate.The enzyme's active site binds the substrate in a specific orientation, exposing only the target C11 and C12 positions to the catalytic center.
NADPH-Cytochrome P450 Reductase Electron donorTransfers electrons from NADPH to the P450 enzyme to enable the activation of molecular oxygen.N/A (supports P450 activity)

Metabolic Engineering Strategies for Enhanced Production

The low natural abundance of many valuable sesquiterpenoids, including this compound, has driven the development of metabolic engineering strategies to improve production in microbial hosts. tandfonline.com Microorganisms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are frequently used as chassis organisms for producing these complex molecules due to their rapid growth, genetic tractability, and established fermentation processes. nih.govnih.gov The overarching goal is to channel the flow of central carbon metabolism towards the desired product.

Key strategies for enhancing the production of this compound via metabolic engineering include:

Enhancing Precursor Supply: The universal precursor for all sesquiterpenes is farnesyl diphosphate (FPP). nih.gov Engineering efforts focus on upregulating the native biosynthetic pathways that produce FPP: the mevalonate (MVA) pathway in yeast and the methylerythritol phosphate (B84403) (MEP) pathway in bacteria. tandfonline.commdpi.com This is often achieved by overexpressing rate-limiting enzymes in the pathway, such as HMG-CoA reductase (tHMG1) in the MVA pathway or Dxs and Idi in the MEP pathway. tandfonline.comnih.gov

Expression of Pathway-Specific Enzymes: The genes for the enzymes that convert FPP to this compound must be introduced into the host organism. This includes:

A 4(15)-selinene synthase to cyclize FPP into the core hydrocarbon skeleton.

The specific cytochrome P450 enzyme(s) responsible for the subsequent hydroxylation at C11 and C12.

A corresponding cytochrome P450 reductase (CPR) , often from the parent organism, to ensure efficient electron transfer to the P450. nih.gov Codon optimization of these heterologous genes to match the codon bias of the production host can significantly improve protein expression and, consequently, product yield. nih.gov

Downregulation of Competing Pathways: To maximize the carbon flux towards FPP and the target sesquiterpenoid, competing pathways that also utilize FPP are often downregulated or knocked out. In S. cerevisiae, a primary competing pathway is the sterol biosynthesis pathway, which uses FPP to produce ergosterol. Downregulating the enzyme squalene (B77637) synthase (ERG9), which catalyzes the first committed step in sterol biosynthesis, has proven to be a highly effective strategy for increasing the availability of FPP for sesquiterpene production. nih.gov

Process and Fermentation Optimization: Beyond genetic modifications, optimizing fermentation conditions such as media composition, temperature, pH, and aeration is crucial for maximizing titer, rate, and yield. The addition of a dodecane (B42187) overlay in the fermentation broth can help capture the often-volatile sesquiterpene products, preventing their loss and reducing potential toxicity to the host cells.

These strategies, often applied in combination, have successfully increased the production of various sesquiterpenoids from milligrams per liter to grams per liter in laboratory and industrial settings. tandfonline.comescholarship.org

StrategyTargetSpecific ActionRationale
Precursor Pathway Upregulation Mevalonate (MVA) or Methylerythritol Phosphate (MEP) PathwayOverexpression of rate-limiting enzymes (e.g., tHMG1, Dxs, Idi).Increases the intracellular pool of the direct precursor, Farnesyl Diphosphate (FPP). tandfonline.comnih.gov
Heterologous Gene Expression Biosynthetic PathwayIntroduction and codon optimization of genes for 4(15)-selinene synthase and specific Cytochrome P450s/CPRs.Creates the enzymatic machinery to convert FPP to the final product. nih.gov
Competing Pathway Downregulation Sterol Biosynthesis (in yeast)Downregulation or mutation of the squalene synthase gene (ERG9).Prevents the diversion of FPP to native metabolic pathways, making more available for sesquiterpenoid synthesis. nih.gov
Compartmentalization Subcellular LocalizationTargeting pathway enzymes to specific organelles like the mitochondria.Can increase local substrate concentrations and isolate the pathway from competing reactions.

Methodologies for Isolation and Structural Elucidation of 4 15 Selinene 11,12 Diol

Extraction Techniques for Sesquiterpene Diols from Biological Matrices

The initial step in isolating 4(15)-selinene-11,12-diol involves its extraction from the raw biological material. The choice of technique depends on the polarity and volatility of the target compound and the nature of the source matrix.

Solvent-based extraction is a primary method for isolating sesquiterpene diols, which are generally semi-polar compounds. This approach involves using organic solvents to solubilize and remove the target compounds from the plant or biological tissue. google.com The selection of the solvent is critical and is based on the polarity of the sesquiterpene diol.

Commonly employed techniques include maceration, percolation, and Soxhlet extraction. google.com Maceration involves soaking the comminuted plant material in a solvent for a period, while Soxhlet extraction provides a continuous and exhaustive extraction using a limited amount of solvent. Polar organic solvents such as ethanol, methanol (B129727), acetonitrile, and ethyl acetate (B1210297) are frequently used. google.com Ethanol is often preferred due to its low toxicity, which is advantageous if the final product is intended for biological testing. google.com The process typically involves treating the plant tissue with the chosen solvent, followed by separation of the extract and removal of the solvent under reduced pressure to yield a crude extract. google.com This crude extract, containing a mixture of compounds, is then subjected to further purification steps.

Table 1: Comparison of Solvents for Sesquiterpenoid Extraction

Solvent Polarity Target Compounds Notes
Hexane (B92381) Non-polar Primarily targets non-polar compounds like lipids, waxes, and some less-oxygenated terpenes. Often used for initial defatting of the matrix before extracting more polar compounds.
Ethyl Acetate Medium-polar Effective for a wide range of sesquiterpenoids, including lactones and diols. Good balance of polarity for extracting semi-polar secondary metabolites. mdpi.com
Ethanol/Methanol Polar Extracts a broad spectrum of compounds, including polar sesquiterpene diols and glycosides. google.com May also extract undesirable polar compounds like chlorophyll (B73375) and sugars, requiring further cleanup. google.com

| Acetonitrile | Polar | Used for selective extraction of moderately polar compounds. | Often used in partitioning steps to separate compounds based on polarity. |

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Hydrodistillation, including steam distillation, is a technique primarily used to isolate volatile compounds, such as those found in essential oils. scirp.orgmdpi.com This method is particularly suitable for separating volatile sesquiterpenes from non-volatile plant materials like waxes. scirp.org The process involves co-distilling the plant material with water; the resulting steam carries the volatile compounds, which are then condensed and collected. taylorandfrancis.com

While effective for many sesquiterpenes, hydrodistillation poses a risk for thermally labile compounds. scirp.org Sesquiterpene diols, having higher boiling points and potentially lower volatility than their hydrocarbon counterparts, may be less efficiently extracted by this method. Furthermore, the high temperatures involved can cause degradation, rearrangement, or dehydration of sensitive molecules. scirp.orgtaylorandfrancis.com However, for certain stable sesquiterpenoids, steam distillation can be a highly efficient method that yields a relatively clean, wax-free product. scirp.org

Chromatographic Purification Strategies

Following initial extraction, the crude extract contains a complex mixture of metabolites. Chromatographic techniques are essential to separate and purify this compound from this mixture.

Column chromatography is a fundamental purification technique used for the large-scale fractionation of crude extracts. The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase.

Normal-Phase Chromatography: This method typically uses a polar stationary phase, most commonly silica (B1680970) gel, and a non-polar mobile phase. nih.gov The crude extract is loaded onto the column, and a solvent system, often a gradient of increasing polarity (e.g., hexane-ethyl acetate), is passed through. nih.gov Non-polar compounds elute first, while more polar compounds like sesquiterpene diols are retained longer on the silica gel. Fractions are collected and analyzed to isolate the compound of interest.

Reverse-Phase Chromatography: In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a gradient of water and a more organic solvent like methanol or acetonitrile. google.com This method is particularly effective for separating compounds in aqueous extracts. Polar compounds elute first, while non-polar compounds are retained more strongly. google.com Reverse-phase chromatography is often used as a subsequent purification step after initial fractionation on silica gel. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for the final purification of compounds to a high degree of purity. mdpi.com Due to the low volatility and thermal sensitivity of many sesquiterpene lactones and diols, HPLC is often the analytical method of choice. researchgate.net

For purification, preparative or semi-preparative HPLC is used, which involves larger columns and higher flow rates than analytical HPLC. mdpi.com Reversed-phase columns (e.g., C18) are most commonly used for sesquiterpenoid separation, typically with mobile phases consisting of acetonitrile-water or methanol-water gradients. researchgate.netresearchgate.net The eluting compounds are monitored by a detector (e.g., UV), and the fraction corresponding to this compound is collected. This method can effectively separate closely related isomers and achieve purities exceeding 95%. mdpi.com

Gas Chromatography (GC) is a powerful analytical tool for separating and analyzing volatile compounds. researchgate.net It is widely used for the analysis of essential oils and less polar sesquiterpenes. nist.gov However, compounds with polar functional groups, such as the hydroxyl groups in this compound, are non-volatile and tend to exhibit poor chromatographic behavior (e.g., peak tailing) due to hydrogen bonding. researchgate.net

To analyze such compounds by GC, a derivatization step is necessary. researchgate.net Silylation is a common derivatization technique where the active hydrogen atoms of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. gcms.cz This reaction reduces the polarity of the molecule, masks hydrogen bonding, and increases its volatility and thermal stability, making it suitable for GC analysis. researchgate.netgcms.cz While primarily an analytical technique for identification and quantification (often coupled with Mass Spectrometry, GC-MS), preparative GC can be used to isolate small quantities of volatile components.

Table 2: Summary of Chromatographic Techniques for Sesquiterpenoid Purification

Technique Stationary Phase Mobile Phase Principle of Separation Primary Use
Normal-Phase CC Polar (e.g., Silica Gel) Non-polar to medium-polar (e.g., Hexane/Ethyl Acetate) Adsorption; polar compounds are retained longer. Initial fractionation of crude extracts. nih.gov
Reverse-Phase CC Non-polar (e.g., C18) Polar (e.g., Acetonitrile/Water) Partitioning; non-polar compounds are retained longer. Purification of semi-polar to polar compounds from aqueous extracts. mdpi.com
HPLC Non-polar (e.g., C18) Polar (e.g., Acetonitrile/Water) High-resolution partitioning. Final purification, separation of isomers, achieving high purity. researchgate.net

| GC | Non-polar or polar capillary columns | Inert gas (e.g., Helium, Nitrogen) | Partitioning based on boiling point and volatility. | Analysis of volatile compounds; requires derivatization for polar diols. researchgate.net |

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Advanced Spectroscopic Techniques for Structural Characterization

The definitive structural elucidation of complex natural products like this compound relies on the application of modern spectroscopic methods. These techniques probe the molecular structure at the atomic level, providing detailed information about the carbon skeleton, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. A suite of one-dimensional and two-dimensional NMR experiments is employed to assign every proton and carbon signal and establish their connectivity.

One-dimensional (1D) NMR spectra provide the fundamental information for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides analogous information for the carbon atoms.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for its key structural features. These include two singlets in the olefinic region (typically δ 4.7-5.0 ppm) for the exocyclic double bond protons at C-15. Signals for the two methyl groups on the diol sidechain (C-12 and C-13) would likely appear as singlets in the aliphatic region (δ 1.1-1.3 ppm). Another methyl singlet for the C-14 group attached to the quaternary C-10 would also be present. The remaining signals for the methylene (B1212753) (CH₂) and methine (CH) protons of the bicyclic core would appear as a complex series of overlapping multiplets.

The ¹³C NMR spectrum is expected to display 15 distinct signals, corresponding to the 15 carbon atoms in the molecule. Key resonances would include those for the sp²-hybridized carbons of the exocyclic double bond (a quaternary carbon C-4 around δ 148-150 ppm and a methylene carbon C-15 around δ 108-110 ppm). The signals for the three oxygen-bearing carbons—the quaternary C-11 and the two methyl carbons C-12 and C-13 if part of a diol structure, or the tertiary C-11 and primary C-12 if it's a terminal diol—would appear in the downfield region (typically δ 70-80 ppm).

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and no signal for quaternary carbons, greatly aiding the assignment of the ¹³C NMR spectrum.

Representative 1D NMR Data for this compound

Carbon No.DEPTExpected ¹³C Shift (δ ppm)Expected ¹H Shift (δ ppm)
1CH₂30-40Multiplet
2CH₂20-30Multiplet
3CH₂35-45Multiplet
4C148-150-
5C45-55-
6CH25-35Multiplet
7CH40-50Multiplet
8CH₂20-30Multiplet
9CH₂35-45Multiplet
10C35-45-
11C70-75-
12CH₂70-753.4-3.6 (d)
13CH₃25-301.1-1.3 (s)
14CH₃15-250.8-1.0 (s)
15CH₂108-1104.7-4.9 (s), 4.9-5.1 (s)

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in the COSY spectrum establish H-H connectivities, allowing for the tracing of proton networks within the molecule, such as the spin systems in the six-membered rings of the selinene core.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment is crucial for definitively assigning the carbon signals based on the less ambiguous proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most informative experiments for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). These long-range correlations are critical for connecting the various spin systems identified by COSY and for placing quaternary carbons, methyl groups, and functional groups within the molecular framework. For instance, HMBC correlations from the C-15 olefinic protons to the quaternary C-4 and the C-5 carbon would confirm the position of the exocyclic double bond. semanticscholar.orgresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY cross-peaks are used to determine the relative stereochemistry of the molecule. For example, a NOESY correlation between the C-14 methyl protons and a proton on the decalin ring system would help to establish their relative orientation (cis or trans). semanticscholar.org

Key Expected 2D NMR Correlations for this compound

Proton(s)COSY CorrelationsHMBC Correlations (C)NOESY Correlations
H₂-15-C-3, C-4, C-5H-3, H-6
H₃-14-C-1, C-5, C-9, C-10H-1, H-9
H₃-13-C-7, C-11, C-12H-7, H₂-12
H₂-12H-OHC-7, C-11, C-13H-7, H₃-13

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural clues based on the fragmentation patterns observed when the molecule is ionized. The molecular formula for this compound is C₁₅H₂₆O₂, corresponding to a monoisotopic mass of 238.1933 Da.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. This "hard" ionization technique produces a reproducible fragmentation pattern that serves as a molecular fingerprint.

For this compound, the molecular ion peak ([M]⁺) at m/z 238 may be weak or entirely absent due to the instability of the initial ion. The fragmentation of sesquiterpene alcohols is often dominated by dehydration events. beilstein-journals.org Common fragment ions would be expected from the sequential loss of water molecules from the diol functionality ([M-H₂O]⁺ at m/z 220 and [M-2H₂O]⁺ at m/z 202). Cleavage of the side chain at the C-7/C-11 bond is also a likely fragmentation pathway.

Expected Key Fragments in the EI Mass Spectrum of this compound

m/zProposed IdentityNotes
238[C₁₅H₂₆O₂]⁺Molecular Ion (likely weak or absent)
220[M - H₂O]⁺Loss of one water molecule
205[M - H₂O - CH₃]⁺Loss of water and a methyl group
202[M - 2H₂O]⁺Loss of two water molecules
161[C₁₂H₁₇]⁺Cleavage of side chain and loss of water

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a "soft" ionization technique that typically imparts less energy to the molecule, resulting in minimal fragmentation. It is exceptionally useful for accurately determining the molecular weight and, consequently, the elemental formula of a compound.

In positive ion mode, this compound would be expected to form a prominent protonated molecule [M+H]⁺ (m/z 239.2006) or a sodium adduct [M+Na]⁺ (m/z 261.1825). The high mass accuracy of HRMS (typically < 5 ppm error) allows for the unambiguous determination of the elemental composition (C₁₅H₂₆O₂) by comparing the experimentally measured exact mass with the theoretical value. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies.

For this compound, the IR spectrum is expected to prominently feature absorptions indicative of its key functional groups: the hydroxyl (-OH) groups and the carbon-carbon double bonds (C=C). The presence of the vicinal diol at positions 11 and 12, along with the exocyclic double bond at C4(15), gives rise to a distinct IR spectral fingerprint.

A broad absorption band in the region of 3400-3200 cm⁻¹ is a hallmark of O-H stretching vibrations, confirming the presence of the hydroxyl groups. The broadness of this peak is typically due to intermolecular hydrogen bonding between the diol moieties. The C-O stretching vibrations of the hydroxyl groups would likely appear in the 1200-1000 cm⁻¹ region.

The exocyclic C=C double bond at the 4(15) position would be characterized by a C=C stretching absorption around 1650-1640 cm⁻¹ and a C-H stretching vibration for the sp² hybridized carbons just above 3000 cm⁻¹. An out-of-plane C-H bending vibration for the =CH₂ group would also be expected around 890 cm⁻¹. The various C-H stretching and bending vibrations of the saturated hydrocarbon backbone would be observed in the 2960-2850 cm⁻¹ and 1470-1370 cm⁻¹ regions, respectively.

Interactive Data Table: Characteristic IR Absorptions for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch (H-bonded)3400 - 3200 (broad)
Hydroxyl (-OH)C-O Stretch1200 - 1000
Alkene (C=C)C=C Stretch1650 - 1640
Alkene (=C-H)C-H Stretch~3080
Alkene (=CH₂)C-H Out-of-plane bend~890
Alkane (C-H)C-H Stretch2960 - 2850
Alkane (C-H)C-H Bend1470 - 1370

Note: The exact peak positions can vary based on the sample preparation and the specific molecular environment.

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Absolute Configuration Determination

While IR spectroscopy helps in identifying functional groups, it does not provide information about the stereochemistry of a chiral molecule like this compound. Chiroptical methods are essential for determining the absolute configuration of its stereogenic centers.

Optical Rotation

Optical rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration. A positive (+) or dextrorotatory value indicates that the plane of polarized light is rotated to the right, while a negative (-) or levorotatory value signifies rotation to the left. The sign and magnitude of the optical rotation are unique to the specific enantiomer and can be used to distinguish between enantiomers. For complex molecules like sesquiterpenoids, the prediction of optical rotation through computational methods can aid in the assignment of the absolute configuration by comparing the calculated value with the experimentally measured one.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a more powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. The resulting positive or negative peaks, known as Cotton effects, are highly sensitive to the stereochemical environment of the chromophores within the molecule.

In this compound, the C=C double bond can act as a chromophore that absorbs in the UV region. The spatial arrangement of the atoms and groups around this chromophore will dictate the sign and intensity of the Cotton effect in the CD spectrum. For vicinal diols, derivatization with a suitable chromophore can be employed to induce a CD spectrum that is diagnostic of the absolute stereochemistry of the diol.

Furthermore, theoretical calculations of the electronic circular dichroism (ECD) spectrum using time-dependent density functional theory (TD-DFT) have become a standard practice in natural product chemistry. By comparing the experimentally measured CD spectrum with the calculated spectra for all possible stereoisomers, the absolute configuration can be assigned with a high degree of confidence.

Interactive Data Table: Chiroptical Properties and Their Application for this compound

Chiroptical Method Parameter Measured Information Obtained Application to this compound
Optical RotationSpecific Rotation ([α]D)Direction and magnitude of rotation of plane-polarized lightDetermination of the overall chirality of the molecule and differentiation between enantiomers.
Circular Dichroism (CD)Differential absorption of circularly polarized light (Δε)Information about the three-dimensional structure around chromophoresDetermination of the absolute configuration of stereocenters by analyzing the Cotton effects, often aided by computational modeling.

Molecular and Cellular Investigations of 4 15 Selinene 11,12 Diol Biological Activities

Mechanistic Studies of Antimicrobial Effects

The antimicrobial potential of 4(15)-Selinene-11,12-diol is a key area of investigation, with research suggesting it may act against various pathogens. The structural characteristics of this sesquiterpenoid diol likely play a crucial role in its antimicrobial efficacy.

Interactions with Microbial Cell Membranes and Cell Wall Integrity

While direct studies on this compound are limited, the antimicrobial mechanism of other drimane sesquiterpenoids often involves the disruption of microbial cell membranes. For instance, the dialdehyde functionality in polygodial, another sesquiterpenoid, is known to cause membrane damage. This disruption can lead to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death. The lipophilic nature of the eudesmane (B1671778) skeleton of this compound would facilitate its interaction with the lipid bilayer of microbial membranes, suggesting a similar mechanism of action may be at play.

Inhibition of Essential Microbial Enzymes or Metabolic Pathways

Beyond membrane disruption, another potential antimicrobial mechanism for this compound is the inhibition of crucial microbial enzymes or metabolic pathways. Research on other sesquiterpenoids has demonstrated their ability to interfere with microbial processes. For example, some sesquiterpenoids have been found to inhibit enzymes involved in cell wall synthesis or energy production. Molecular docking studies on various phytochemicals have shown that they can bind to and inhibit the function of essential bacterial enzymes, which could be a plausible mechanism for the observed antibacterial action of extracts containing such compounds nih.gov. The specific enzymatic targets of this compound, however, remain to be elucidated through further detailed research.

Elucidation of Anti-inflammatory Pathways

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The potential of this compound to modulate inflammatory pathways is a significant focus of research.

Modulation of Inflammatory Mediators (e.g., Cytokines, Chemokines) in Cellular Models

Studies on various eudesmane sesquiterpenoids have demonstrated their capacity to modulate the production of key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, certain eudesmane sesquiterpenoids have been shown to inhibit the production of nitric oxide (NO), a key inflammatory molecule acs.org. Furthermore, research on other eudesmane sesquiterpenoids isolated from Artemisia hedinii has shown consistent anti-inflammatory effects by downregulating the expression of classic pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), interleukin-6 (IL-6), and interferon-gamma (IFN-γ) in LPS-induced primary bone marrow-derived M1 macrophages acs.org. Similarly, a study on 2,8-decadiene-1,10-diol, another diol compound, demonstrated a suppression of pro-inflammatory cytokines like IL-6 and TNF-α in LPS-stimulated RAW 264.7 cells nih.gov. These findings suggest that this compound may exert its anti-inflammatory effects by a similar modulation of cytokine and chemokine production.

Compound ClassCell ModelInflammatory MediatorEffect
Eudesmane SesquiterpenoidsRAW 264.7 MacrophagesNitric Oxide (NO)Inhibition
Eudesmane SesquiterpenoidsPrimary Bone Marrow-Derived M1 MacrophagesTNF-α, IL-12, IL-6, IFN-γDownregulation
2,8-decadiene-1,10-diolRAW 264.7 MacrophagesIL-6, TNF-αSuppression

Influence on Signal Transduction Pathways (e.g., NF-κB, MAPK) in Macrophages and Other Cell Lines

The anti-inflammatory effects of many natural compounds are mediated through their influence on key intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of the inflammatory response. Research on eudesmane-type sesquiterpenoids has indicated that their anti-inflammatory action can be attributed to the blockade of NF-κB activation acs.orgknu.ac.kr. This is often achieved by inhibiting the phosphorylation of IκB, a protein that keeps NF-κB inactive in the cytoplasm acs.org. Similarly, studies on 1,10-seco-eudesmane sesquiterpenoids have shown that they can suppress neuroinflammation by modulating both the TLR4/NF-κB and p38 MAPK pathways nih.gov. Another study on 2,8-decadiene-1,10-diol revealed that its inhibitory effects on inflammatory protein expression were mediated through the inactivation of MAPKs (including extracellular signal-regulated kinase, c-Jun-N-terminal kinase, and p38) and the inhibition of the NF-κB pathway nih.gov. These findings strongly suggest that this compound may also exert its anti-inflammatory effects by targeting these critical signaling cascades.

Compound ClassCell ModelSignaling PathwayEffect
Eudesmane-type SesquiterpenoidsRAW 264.7 MacrophagesNF-κBInhibition of activation
1,10-Seco-Eudesmane SesquiterpenoidsMicrogliaTLR4/NF-κB, p38 MAPKSuppression
2,8-decadiene-1,10-diolRAW 264.7 MacrophagesMAPK, NF-κBInactivation/Inhibition

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases. The antioxidant properties of natural compounds are therefore of significant interest. The presence of hydroxyl groups in the structure of this compound suggests its potential to act as a free radical scavenger smolecule.com. Studies on eudesmane and eremophilane (B1244597) sesquiterpenes isolated from Alpinia oxyphylla have demonstrated their protective effects against oxidative stress in adipose-derived mesenchymal stem cells nih.govnih.gov. While specific quantitative antioxidant data for this compound is not yet widely available, the general antioxidant capacity of eudesmane sesquiterpenoids supports the likelihood of this compound possessing similar properties. Further investigations using standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are needed to quantify the antioxidant potential of this compound.

Free Radical Scavenging Mechanisms

The antioxidant capability of a chemical compound is fundamentally linked to its molecular structure. In the case of this compound, its free radical scavenging potential is largely attributed to the presence of two hydroxyl (-OH) groups at the 11 and 12 positions of its eudesmane-type sesquiterpenoid framework. The mechanism by which such molecules neutralize free radicals, which are highly reactive species that can cause cellular damage, typically involves the donation of a hydrogen atom or an electron.

General mechanisms for natural antioxidants containing hydroxyl groups involve quenching reactive oxygen species (ROS) and reactive nitrogen species (RNS) to prevent oxidative damage to cellular components like lipids, proteins, and DNA mdpi.comresearchgate.net. The hydroxyl groups on the this compound molecule can donate a hydrogen atom to a free radical, effectively neutralizing it and terminating the damaging chain reaction of oxidation researchgate.net. This process transforms the antioxidant molecule itself into a radical, but one that is significantly more stable and less reactive due to the delocalization of the unpaired electron within its structure. This stability prevents it from propagating further damage.

Cellular Protection against Oxidative Stress

Beyond direct chemical scavenging of free radicals, the biological efficacy of an antioxidant is also measured by its ability to protect cells from damage induced by oxidative stress. Eudesmane-type sesquiterpenoids, the class to which this compound belongs, have been investigated for such cytoprotective effects.

A pertinent model for understanding this activity is found in studies on various eudesmane sesquiterpenes isolated from the fruits of Alpinia oxyphylla. nih.govdoaj.orgmdpi.com These compounds were evaluated for their ability to protect adipose-derived mesenchymal stem cells (ADMSCs) against oxidative stress induced by tert-butyl hydroperoxide (tBHP), a potent oxidizing agent. nih.govdoaj.orgmdpi.com The research found that several eudesmane sesquiterpenoids effectively reversed the cellular damage caused by tBHP in a dose-dependent manner. nih.govdoaj.orgmdpi.com Specifically, certain compounds significantly improved the viability of the tBHP-treated stem cells. nih.govdoaj.orgmdpi.com For instance, at a concentration of 50 µM, two of the tested eudesmane compounds improved the viability of the oxidatively stressed ADMSCs by 1.69-fold and 1.61-fold, respectively. nih.govdoaj.orgmdpi.com

These findings demonstrate that eudesmane sesquiterpenoids can effectively mitigate the toxic effects of oxidative stress at a cellular level, preserving cell viability. mdpi.com While this particular study did not test this compound itself, it provides strong evidence for the cytoprotective potential of its structural class. The results suggest that this compound may confer similar protective benefits, preventing oxidative stress-induced cell death and supporting cellular health in hostile oxidative environments. mdpi.com Furthermore, some sesquiterpenoids have been shown to modulate cellular pathways involved in the antioxidant response, such as upregulating heme oxygenase-1 (HO-1), which contributes to cellular defense against inflammation and oxidative stress. nih.gov

Other Investigated Biological Activities (e.g., Insect Deterrency at the Molecular Level)

In addition to antioxidant and cytoprotective activities, sesquiterpenoids from the genus Eupatorium (now including Ageratina) are recognized for other significant biological effects, most notably insect deterrency. Plants produce these secondary metabolites as a chemical defense against herbivores. nih.gov

Research has shown that sesquiterpenoids isolated from Ageratina adenophora possess potent antifeedant properties against various insect pests. The molecular basis for this deterrency lies in the interaction of these compounds with the insect's sensory receptors, making the plant tissue unpalatable and disrupting normal feeding behavior. This activity is a key survival mechanism for the plant and has been explored for its potential in developing natural insecticides.

Studies have identified several cadinene-type sesquiterpenes from A. adenophora and evaluated their effects on phytopathogenic fungi and insect pests. nih.govresearchgate.net While not focusing specifically on this compound, these investigations into its sister compounds provide insight into the shared bioactivities of this chemical family. For example, various sesquiterpenes from the plant have demonstrated significant antifeedant and antifungal activities.

The table below summarizes the antifeedant activity of related sesquiterpenoids isolated from Ageratina adenophora against common agricultural pests, as reported in scientific literature.

Compound ClassTest InsectActivity MetricResult
SesquiterpenoidsSpodoptera exiguaAntifeedant ActivityPotent
CadinenesHelicoverpa armigeraAntifeedant ActivityPotent
Cadinene DerivativesSclerotium rolfsiiAntifungal ActivityED₅₀: 181.60 µg/mL
Cadinene DerivativesRhizoctonia solaniAntifungal ActivityED₅₀: 189.74 µg/mL

These findings underscore the role of sesquiterpenoids, including the structural class of this compound, as active defensive agents for the plant. nih.gov The presence of these compounds deters insects from feeding and inhibits the growth of pathogenic fungi, highlighting a broader ecological and potentially agricultural significance. nih.govresearchgate.net

Synthetic Chemistry and Derivatization Approaches for 4 15 Selinene 11,12 Diol

Total Synthesis Strategies for the Selinene Skeleton

The synthesis of the selinene carbon framework, a member of the broader eudesmane (B1671778) class of sesquiterpenoids, presents notable stereochemical challenges. The decalin core, substituted with vicinal methyl and isopropenyl (or related) groups, demands precise control over multiple stereocenters. General strategies often involve the construction of a key intermediate that can be elaborated into various members of the eudesmane family.

A two-phase approach to terpene synthesis, mimicking biosynthesis, has been a guiding principle in the field. nih.gov This involves a "cyclase phase" to construct the carbocyclic core, followed by an "oxidase phase" where carbon-hydrogen bonds are selectively functionalized. nih.gov For the selinene skeleton, this could involve the cyclization of a farnesyl pyrophosphate (FPP) precursor or a chemical equivalent to form the decalin ring system, followed by the introduction of the necessary hydroxyl groups.

Strategy PhaseDescriptionKey Reactions
Cyclase Phase Construction of the fundamental carbocyclic skeleton.Prenyl coupling, molecular cyclizations, rearrangements.
Oxidase Phase Introduction of functional groups, such as hydroxyls.Oxidation of alkenes, selective C-H bond oxidation.

Enantioselective Synthetic Routes

Achieving an enantiomerically pure synthesis of 4(15)-selinene-11,12-diol is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. While a specific enantioselective total synthesis of this compound is not extensively detailed in the literature, strategies for related eudesmane sesquiterpenoids provide a roadmap.

One successful approach to enantiomerically enriched eudesmanes involves the use of organocatalysis. For instance, an asymmetric Michael addition can be employed to set a key quaternary stereocenter, which then directs the stereochemistry of subsequent transformations. The development of highly enantioselective methods for the synthesis of functionalized morpholines and piperazines showcases the power of organocatalysis in creating chiral building blocks that could be adapted for natural product synthesis. nih.gov

Another strategy involves the use of chiral catalysts in key bond-forming reactions. Gold-catalyzed intramolecular hydroarylation reactions have been used for the highly enantioselective synthesis of certain classes of chiral molecules, demonstrating the potential for transition metal catalysis in constructing complex chiral architectures. nih.gov

Chemoenzymatic Synthetic Methods

Chemoenzymatic approaches, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer a powerful avenue for the production of complex natural products like this compound. A particularly promising strategy involves the direct enzymatic conversion of acyclic precursors into functionalized sesquiterpenoid diols.

Research has identified sesquiterpene cyclases that can directly catalyze the transformation of (E,E)-farnesyl pyrophosphate (FPP) into eudesmane-type diols in a single step. portlandpress.comnih.gov For example, a sesquiterpene cyclase from Tripterygium wilfordii (TwCS) has been shown to produce cryptomeridiol, a related eudesmane diol, directly from FPP. portlandpress.comnih.gov This enzymatic cyclization and hydroxylation cascade is a highly efficient and atom-economical route to these complex structures. Such enzymes could potentially be engineered or screened to produce this compound or its immediate precursors.

Biotransformation, using microbial systems to perform specific chemical modifications on a substrate, is another key chemoenzymatic method. smolecule.com This could involve using microorganisms to introduce the 11,12-diol functionality onto a pre-formed selinene skeleton.

Chemoenzymatic MethodDescriptionExample
Direct Enzymatic Synthesis A single enzyme catalyzes the conversion of an acyclic precursor to a functionalized sesquiterpenoid.A sesquiterpene cyclase from Tripterygium wilfordii directly produces eudesmane diols from FPP. portlandpress.comnih.gov
Biotransformation Microbial systems are used to perform specific chemical reactions on a substrate.Utilizing microorganisms to hydroxylate a selinene precursor. smolecule.com

Chemical Modifications and Analog Synthesis

To explore the biological potential of this compound and to understand the structural features crucial for its activity, the synthesis of derivatives and analogs is essential. The primary and tertiary hydroxyl groups at the C-12 and C-11 positions, respectively, are key handles for chemical modification.

Esterification and Oxidation Reactions of Hydroxyl Groups

The hydroxyl groups of this compound are amenable to a variety of chemical transformations, including esterification and oxidation. smolecule.com

Esterification: The primary (C-12) and tertiary (C-11) hydroxyl groups can react with carboxylic acids or their derivatives to form esters. This modification can alter the lipophilicity and, consequently, the pharmacokinetic properties of the molecule. The relative reactivity of the primary versus the tertiary hydroxyl group can allow for selective esterification under controlled conditions.

Oxidation: The primary alcohol at C-12 can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. The tertiary alcohol at C-11 is resistant to oxidation under standard conditions. These modifications introduce new functional groups that can participate in different biological interactions.

Reaction TypeReagents and ConditionsPotential Products
Esterification Acyl chlorides, anhydrides, or carboxylic acids with activating agents.Mono- or di-esters of this compound.
Oxidation Mild oxidizing agents (e.g., PCC, DMP) for the primary alcohol.12-oxo-4(15)-selinen-11-ol (aldehyde) or 11-hydroxy-4(15)-selinen-12-oic acid.

Structure-Activity Relationship (SAR) Studies through Analog Synthesis

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would involve synthesizing a series of analogs with systematic modifications to different parts of the molecule and evaluating their biological effects.

Key areas for modification and SAR investigation would include:

The 11,12-diol moiety: The presence and stereochemistry of the hydroxyl groups are likely critical for activity. Analogs could include the individual epimers, the corresponding epoxide, or derivatives where the hydroxyl groups are replaced with other functional groups like ethers or esters.

The isopropenyl group: Modification of this group, for example, by saturation or conversion to other functional groups, would probe its role in receptor binding or metabolic stability.

The decalin ring system: Alterations to the stereochemistry of the ring fusion or the introduction of substituents on the ring could provide information on the conformational requirements for activity.

While specific SAR studies on this compound are not widely reported, research on other natural product derivatives provides a framework for such investigations. For example, SAR studies on stilbene (B7821643) derivatives have shown that the number and position of hydroxyl groups can significantly impact their biological activities. nih.gov Similarly, SAR studies on selenopurine nucleosides have demonstrated how modifications to the side chain can dramatically affect antiviral potency. mdpi.com These examples underscore the importance of systematic analog synthesis in optimizing the therapeutic potential of a lead compound.

Analytical Quantification and Detection Methodologies for 4 15 Selinene 11,12 Diol in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like sesquiterpenoids. researchgate.netlongdom.org For compounds such as 4(15)-Selinene-11,12-diol, GC-MS provides a powerful combination of high-resolution separation and definitive identification. mdpi.com

Qualitative Analysis: Qualitative identification of this compound relies on two primary data points: retention time and mass spectrum. The retention time, the time it takes for the compound to pass through the GC column, is characteristic of the molecule under specific chromatographic conditions. However, due to the complexity of matrices, co-elution of other compounds is possible. Therefore, the mass spectrometer plays a crucial role. asdlib.org Upon elution from the GC column, the compound is ionized (commonly via electron ionization - EI), resulting in a unique fragmentation pattern, or mass spectrum. This spectrum serves as a molecular fingerprint. The identification is confirmed by comparing the obtained mass spectrum and retention index (e.g., Kovats' retention index) with those of an authentic reference standard or by matching it against established spectral libraries like the NIST Mass Spectral Library. researchgate.netmdpi.com

Quantitative Analysis: For quantitative analysis, the GC-MS is typically operated in selected ion monitoring (SIM) mode. mdpi.com Instead of scanning the full mass range, the mass spectrometer is set to detect only a few characteristic ions of this compound. This approach significantly enhances sensitivity and selectivity by reducing background noise from the matrix. mdpi.com Quantification is then achieved by creating a calibration curve using known concentrations of a pure standard. The method of standard additions is often employed for complex matrices to compensate for matrix effects. mdpi.com Due to the diol's lower volatility compared to hydrocarbon sesquiterpenes, derivatization—such as converting the hydroxyl groups to their trimethylsilyl (B98337) (TMS) or acetate (B1210297) ethers—may be employed to improve thermal stability and chromatographic peak shape. researchgate.net

Below is a table summarizing typical GC-MS parameters for sesquiterpenoid analysis.

ParameterTypical Setting/ConditionPurpose
Column Type Fused-silica capillary column (e.g., DB-5MS, HP-5MS)Provides high-resolution separation of complex mixtures. The non-polar stationary phase is suitable for a wide range of sesquiterpenoids. researchgate.net
Injector Temperature 250-280°CEnsures rapid volatilization of the sample without thermal degradation. mdpi.comijpsonline.com
Oven Program Initial temp: 40-60°C, ramped to 280-300°CA temperature gradient allows for the separation of compounds with a wide range of boiling points. ijpsonline.com
Carrier Gas HeliumInert gas that carries the sample through the column. copernicus.org
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching. asdlib.org
MS Detection Mode Full Scan (for qualitative) / Selected Ion Monitoring (SIM) (for quantitative)Full scan provides a complete mass spectrum for identification. SIM provides higher sensitivity for quantification. mdpi.com

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique particularly suited for compounds that are non-volatile or thermally sensitive, making it a viable alternative to GC for analyzing sesquiterpenoid diols. researchgate.net The primary challenge in the HPLC analysis of this compound is its lack of a significant ultraviolet (UV) chromophore, rendering standard UV-Vis detectors less effective. b-ac.co.ukshimadzu.com Consequently, the choice of detector is critical for sensitive and accurate analysis. phenomenex.comscioninstruments.com

Detector Selection:

Refractive Index (RI) Detector: An RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting analyte. biocompare.com While it can detect any analyte, it generally suffers from lower sensitivity and is not compatible with gradient elution, limiting its use for complex samples. phenomenex.com

Evaporative Light Scattering Detector (ELSD): The ELSD is another universal detector that is more sensitive than the RI detector and is compatible with gradient elution. shimadzu.combiocompare.com It works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This makes it well-suited for non-chromophoric compounds like this compound.

Charged Aerosol Detector (CAD): Similar to ELSD, the CAD is a universal detector that offers high sensitivity and is compatible with gradient elution. It generates a signal by charging the aerosol particles of the analyte and then measuring this charge. It often provides a more uniform response for different compounds compared to ELSD. b-ac.co.uk

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) is the most powerful detection method. longdom.org It provides both high sensitivity and high selectivity, allowing for the quantification of this compound even at trace levels in complex matrices. Furthermore, the mass spectrum provides structural information that confirms the identity of the analyte peak. nih.gov

The following table compares the suitability of various HPLC detectors for the analysis of this compound.

Detector TypePrincipleSuitability for this compoundAdvantagesLimitations
UV-Vis / Photodiode Array (PDA) Measures absorbance of UV or visible light. b-ac.co.ukPoorWidely available, robust.Requires a chromophore, low sensitivity for this compound. biocompare.com
Refractive Index (RI) Measures changes in the refractive index of the eluent. biocompare.comModerateUniversal detection.Low sensitivity, not compatible with gradient elution, temperature sensitive. phenomenex.com
Evaporative Light Scattering (ELSD) Measures light scattered by analyte particles after solvent evaporation. biocompare.comGoodUniversal for non-volatile analytes, gradient compatible, more sensitive than RI.Non-linear response, requires volatile mobile phases.
Charged Aerosol (CAD) Measures charge of analyte particles after solvent evaporation and corona charging. b-ac.co.ukExcellentUniversal, high sensitivity, gradient compatible, more uniform response than ELSD.Requires volatile mobile phases, can be complex to operate.
Mass Spectrometry (MS) Ionizes the analyte and separates ions by mass-to-charge ratio. b-ac.co.ukExcellentHighest sensitivity and selectivity, provides structural information for definitive identification.Higher cost and complexity. ijpsjournal.com

Advancements in Hyphenated Techniques (e.g., LC-NMR, GCxGC-TOF/MS)

To overcome the challenges of analyzing structurally similar compounds in highly complex matrices, advanced hyphenated techniques have been developed. nih.govijpsjournal.com These methods provide superior separation power and more detailed structural information than conventional techniques.

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOF/MS): This technique significantly enhances the separation capacity of traditional GC-MS. nih.gov The sample is subjected to two different GC columns with orthogonal separation mechanisms. This results in a two-dimensional chromatogram with vastly increased peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a single-dimension GC analysis. The coupling with a Time-of-Flight (TOF) mass spectrometer provides fast acquisition of full mass spectra, which is essential for identifying the numerous sharp peaks generated by GCxGC. nih.gov This is particularly useful for resolving isomeric sesquiterpenoids in natural extracts. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): The coupling of HPLC with NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of unknown compounds directly from a complex mixture without the need for prior isolation. researchgate.netnih.gov After separation on the HPLC column, the eluent containing the analyte of interest can be directed into the NMR spectrometer in either a continuous-flow or stopped-flow mode. ijpsjournal.com The stopped-flow mode allows for the acquisition of more complex, multi-dimensional NMR data (e.g., COSY, HSQC, HMBC), providing detailed structural information to definitively identify a compound like this compound or to characterize novel, related structures.

This table highlights the key advantages of advanced hyphenated techniques for analyzing sesquiterpenoid diols.

TechniquePrincipleKey Advantage for this compound Analysis
GCxGC-TOF/MS Separation on two orthogonal GC columns followed by high-speed mass analysis.Dramatically increases peak resolution, enabling separation from isomeric and matrix interferences in highly complex samples. nih.gov
LC-MS/MS HPLC separation followed by two stages of mass analysis for fragmentation studies.Provides enhanced structural information and high selectivity for quantification in difficult matrices. nih.govijpsjournal.com
LC-NMR HPLC separation coupled directly to an NMR spectrometer.Allows for unambiguous, de novo structure elucidation of the compound directly from the mixture, confirming connectivity and stereochemistry. researchgate.netijpsjournal.com

Ecological and Chemoecological Roles of 4 15 Selinene 11,12 Diol

Role in Plant-Herbivore Interactions

The production of sesquiterpenoids like 4(15)-Selinene-11,12-diol is a crucial plant defense strategy against herbivory. These compounds can deter feeding, repel insects, and negatively affect their physiological processes, thereby reducing the damage plants sustain.

Selinene derivatives are recognized as effective deterrents against insect herbivores. Current time information in Stuttgart, DE. The defensive chemistry of plants such as Ageratina adenophora is rich in sesquiterpenoids, which contribute to its resistance against generalist insects. mdpi.comoup.com Volatile compounds released from the plant can act as airborne repellents, while non-volatile compounds present on the leaf surface can deter feeding upon contact. Current time information in Stuttgart, DE.

Research on solvent extracts from A. adenophora, which contain a mixture of sesquiterpenoids, has demonstrated significant antifeedant activity against various insect pests. For instance, hexane (B92381) extracts have shown potent effects against the Diamondback Moth (Plutella xylostella), the Cabbage Cluster Caterpillar (Crocidolomia pavonana), and the Large Cabbage White Butterfly (Pieris brassicae). researchgate.net While studies have not isolated the individual contribution of this compound, its presence as a cadinene-type sesquiterpenoid suggests it is part of the mixture responsible for these defensive properties. nih.gov

Table 1: Antifeedant Activity of Ageratina adenophora Hexane Extract Against Lepidopteran Larvae

Pest Species Maximum Antifeedant Activity (at 5% conc.) Effective Concentration (EC₅₀)
Plutella xylostella 92.1% 1.4%
Crocidolomia pavonana 87.4% 2.1%
Pieris brassicae 81.7% 2.8%

Data sourced from research on solvent extracts containing various sesquiterpenoids. researchgate.net

Beyond simple deterrence, the chemical constituents of plants like A. adenophora can exert more profound effects on insect physiology. Ingestion of these compounds can lead to stomach toxicity, disrupting normal metabolic and enzymatic processes, which can impair growth, development, and reproduction. mdpi.com For example, certain sesquiterpenoids isolated from A. adenophora have been shown to cause hepatotoxicity in mice, indicating their potent biological activity. nih.gov This toxicity is a key component of the plant's defense, acting as a punishment that reinforces the deterrent effect. mdpi.com Studies have identified specific compounds in A. adenophora that disrupt energy metabolism in the red imported fire ant (Solenopsis invicta), ultimately leading to death. mdpi.com

Contribution to Plant Defense against Pathogens

Plants are under constant threat from a myriad of pathogens, including fungi and bacteria. Sesquiterpenoids, including this compound, form a critical part of the plant's innate immune system, providing a chemical barrier against infection.

Research has indicated that this compound possesses antimicrobial properties, making it a candidate for a natural pesticide. smolecule.com This activity is a common feature among sesquiterpenoids found in A. adenophora, which exhibit potent antifungal effects. nih.gov Extracts and essential oils from this plant have demonstrated inhibitory activity against pathogenic fungi such as Pythium myriotylum and Phytophthora capsici. mdpi.com For example, the use of dried A. adenophora as a bio-fumigant has been shown to effectively control Pythium aphanidermatum, a pathogen that causes damping-off disease in seedlings. mdpi.com The fungicidal action of these compounds helps protect the plant from tissue damage and disease.

Table 2: Antifungal Activity of Ageratina adenophora Extracts and Compounds

Fungal Pathogen Plant Material/Compound Observed Effect
Pythium aphanidermatum Dried roots–stems (bio-fumigant) Control of damping-off disease mdpi.com
Pythium myriotylum Plant extract (unspecified) High inhibitory activity mdpi.com
Phytophthora capsici Plant extract (unspecified) High inhibitory activity mdpi.com

These activities are attributed to the complex mixture of secondary metabolites, including sesquiterpenoids.

The production of defensive compounds is often not static; plants can ramp up their synthesis in response to attack. This process, known as induction, allows plants to conserve resources when threats are absent and mount a robust defense when needed. Herbivore feeding and pathogen infection can trigger signaling pathways within the plant, often mediated by phytohormones like jasmonic acid, leading to increased production of defensive metabolites. oup.com

When subjected to mechanical wounding or herbivory by insects, A. adenophora initiates a defensive response, which includes changes in its metabolic profile. oup.com The presence of symbiotic endophytic microorganisms can also influence the biosynthesis of sesquiterpenoids. Furthermore, A. adenophora has been shown to induce oxidative stress in animals that consume it, a physiological effect linked to the plant's toxic secondary metabolites. researchgate.netnih.gov This stress response is indicative of the potent bioactivity of its constituent compounds when interacting with other organisms.

Allelochemical Effects in Plant-Plant and Plant-Microbe Interactions

Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have negative (inhibitory) or positive (stimulatory) effects. The success of invasive species like A. adenophora is partly attributed to the release of potent allelochemicals, including sesquiterpenoids, that suppress native competitors.

Essential oils from A. adenophora have demonstrated significant phytotoxic (toxic to plants) properties. researchgate.net These oils can inhibit the seed germination and seedling growth of neighboring plants, giving A. adenophora a competitive advantage in colonizing new areas. researchgate.net Studies have tested the effect of these essential oils on the germination of weed species like little seed canary grass (Phalaris minor), showing a concentration-dependent inhibitory effect. researchgate.net This allelopathic activity alters soil microbial communities and reduces the biomass of other plants, contributing to the formation of dense, monotypic stands of the invasive weed. nih.gov

Advanced Research Perspectives and Future Directions in 4 15 Selinene 11,12 Diol Studies

Integration of Omics Technologies (Genomics, Transcriptomics, Metabolomics) for Comprehensive Understanding

A holistic understanding of 4(15)-Selinene-11,12-diol necessitates a deep dive into its biosynthetic origins and regulatory networks within producer organisms. The application of "omics" technologies offers a powerful avenue for this exploration. By integrating genomics, transcriptomics, and metabolomics, researchers can construct a comprehensive biological blueprint of this compound.

Genomics will be instrumental in identifying the genetic machinery responsible for the biosynthesis of the selinane skeleton. Genome mining of organisms known to produce selinane-type sesquiterpenoids can uncover novel terpene synthase (TPS) genes. Comparative genomics can further illuminate the evolutionary divergence of these enzymes, providing insights into the structural and functional nuances that lead to the specific synthesis of 4(15)-Selinene.

Transcriptomics , through techniques like RNA-sequencing, can reveal the expression patterns of genes involved in the this compound biosynthetic pathway under various conditions. This can help identify key regulatory genes, including transcription factors, that modulate the production of the compound. For instance, comparative transcriptome analysis between high- and low-producing strains or tissues can pinpoint crucial enzymatic steps, from the precursor farnesyl pyrophosphate (FPP) to the final diol product.

Metabolomics provides a snapshot of the small-molecule landscape within an organism, allowing for the quantification of this compound and its metabolic precursors and derivatives. This can be used to identify bottlenecks in the biosynthetic pathway and to understand the metabolic flux towards the production of the target compound. Integrated omics approaches, combining transcriptomic and metabolomic data, can establish robust correlations between gene expression levels and metabolite accumulation, providing a powerful tool for metabolic engineering efforts.

Table 1: Potential Applications of Omics Technologies in this compound Research

Omics Technology Research Goal Potential Outcome
Genomics Identification of biosynthetic genes Discovery of novel selinene synthases and modifying enzymes (e.g., cytochrome P450s).
Transcriptomics Elucidation of regulatory networks Identification of key transcription factors and signaling pathways controlling compound production.
Metabolomics Pathway optimization and biomarker discovery Quantification of metabolic flux and identification of pathway intermediates and bottlenecks.
Integrated Omics Systems-level understanding Construction of a comprehensive model of this compound biosynthesis for targeted engineering.

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling are indispensable tools for unraveling the intricate mechanistic details of this compound's formation and biological action at an atomic level. These in silico approaches can provide insights that are often difficult to obtain through experimental methods alone.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to investigate the reaction mechanism of the selinene synthase responsible for forming the bicyclic core of the molecule. These calculations can elucidate the stereochemical course of the cyclization cascade, explaining the formation of the specific stereoisomer of this compound. Furthermore, DFT can be used to predict the spectroscopic properties (e.g., NMR chemical shifts) of potential intermediates and products, aiding in their structural elucidation.

Molecular docking simulations can predict the binding modes of this compound with various biological targets, such as enzymes or receptors. This can help to hypothesize its mechanism of action for observed biological activities and to identify potential new targets. For instance, docking studies could explore its interaction with inflammatory pathway proteins or microbial enzymes. A recent study successfully used atomistic simulation and site-directed mutagenesis to engineer a selina-4(15),7(11)-diene synthase to produce a hydroxylated sesquiterpene, selin-7(11)-en-4-ol, demonstrating the power of computational guidance in enzyme engineering. acs.orgnih.gov

Molecular dynamics (MD) simulations can provide a dynamic picture of the interactions between this compound and its biological targets, revealing the conformational changes and key residues involved in binding. MD simulations can also be used to study the stability of the enzyme-substrate complex during the catalytic cycle of its biosynthesis.

Sustainable Production Strategies (e.g., Synthetic Biology, Biotransformation)

The low natural abundance of many valuable sesquiterpenoids, including likely this compound, necessitates the development of sustainable and scalable production methods. Synthetic biology and biotransformation offer promising alternatives to traditional extraction from natural sources.

Synthetic biology approaches involve the heterologous expression of the biosynthetic pathway of this compound in microbial chassis such as Escherichia coli or Saccharomyces cerevisiae. This would first require the identification of the selinene synthase and the specific cytochrome P450 monooxygenases responsible for the hydroxylation at the C-11 and C-12 positions. Once identified, these genes can be assembled into a synthetic pathway and introduced into a microbial host. Further metabolic engineering of the host, such as upregulating the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways to increase the supply of the precursor FPP, can significantly enhance the production yield.

Biotransformation offers another sustainable route. This could involve using whole microbial cells or isolated enzymes to convert a more abundant precursor, such as β-selinene, into this compound. This strategy relies on the discovery or engineering of specific hydroxylating enzymes, such as P450s, that can regioselectively and stereoselectively introduce the diol functionality. nih.govbeilstein-journals.orgnih.gov

Table 2: Comparison of Sustainable Production Strategies for this compound

Strategy Description Advantages Challenges
Synthetic Biology Heterologous expression of the complete biosynthetic pathway in a microbial host. High potential for scalability, independence from natural source availability. Requires identification and functional expression of all necessary biosynthetic genes.
Biotransformation Enzymatic conversion of a readily available precursor (e.g., β-selinene) to the final product. Simpler pathway to engineer, can utilize abundant starting materials. Requires a highly specific and efficient hydroxylating enzyme.

Exploration of Novel Biological Activities and Mechanistic Delineation

While preliminary reports suggest antimicrobial, anti-inflammatory, and antioxidant properties for some selinene derivatives, the full pharmacological profile of this compound remains largely unexplored. stackexchange.com Future research should focus on a systematic evaluation of its bioactivities and the elucidation of the underlying molecular mechanisms.

Neuroprotective effects are a promising area of investigation, as other vicinal diol sesquiterpenoids have demonstrated the ability to protect neuronal cells from damage. nih.govnih.gov Studies could assess the potential of this compound to mitigate oxidative stress and neuroinflammation in models of neurodegenerative diseases.

Anticancer activity is another avenue worth exploring, given that numerous sesquiterpenoids, including eudesmane-type derivatives, have shown significant cytotoxicity against various cancer cell lines. mdpi.comfao.orgyoutube.com Mechanistic studies could investigate its effects on cell cycle progression, apoptosis, and key signaling pathways in cancer cells, such as the NF-κB and MAPK pathways. nih.govresearchgate.netnih.gov

A deeper understanding of its anti-inflammatory mechanism is also warranted. Investigating its effects on the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines, and its interaction with key inflammatory signaling pathways could reveal its therapeutic potential for inflammatory disorders. google.comgavinpublishers.comresearchgate.netresearchgate.net

Methodological Innovations in Isolation, Elucidation, and Analysis

The complexity of natural product extracts necessitates the development and application of advanced analytical and separation techniques to efficiently isolate and characterize compounds like this compound.

Advanced isolation techniques such as high-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (HPLC) can be employed for the efficient separation of this compound from complex mixtures, offering higher resolution and purity compared to traditional column chromatography. nih.govgoogle.comresearchgate.net The separation of its potential diastereomers could be achieved through specialized chromatographic methods or by forming diastereomeric derivatives. stackexchange.comyoutube.comgavinpublishers.comgoogle.comwikipedia.orgnih.govgoogle.com

For structural elucidation , modern NMR spectroscopy techniques, including various 2D NMR experiments (COSY, HSQC, HMBC, NOESY), are crucial for the unambiguous assignment of the complex stereochemistry of this compound. libretexts.orgnih.govresearchgate.netnih.govnih.gov The use of chiral derivatizing agents in conjunction with NMR can aid in determining the absolute configuration of the chiral centers. nih.govd-nb.info

Hyphenated analytical techniques , such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are powerful tools for the rapid detection and quantification of this compound in biological matrices. acs.orgnih.govnih.govbeilstein-journals.orgresearchgate.netscienceopen.com These methods offer high sensitivity and selectivity, which are essential for metabolomic studies and for analyzing the products of synthetic biology and biotransformation experiments.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the structure of 4(15)-Selinene-11,12-diol?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) to assign stereochemistry and functional groups. High-resolution mass spectrometry (HR-MS) confirms molecular weight. X-ray crystallography is ideal for resolving ambiguous stereochemistry. Pair with HPLC or GC-MS for purity validation (≥95%). For reproducibility, document solvent systems, column specifications, and calibration standards in line with journal guidelines for experimental sections .

Q. How can researchers design a robust synthesis protocol for this compound?

  • Methodological Answer : Begin with a retrosynthetic analysis, prioritizing regioselective oxidation of selinene precursors. Use catalytic systems (e.g., Sharpless asymmetric dihydroxylation) for stereocontrol. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via fractional factorial design to isolate key variables. Include negative controls (e.g., omission of catalyst) to validate mechanistic assumptions. Publish full experimental details, including side products and purification thresholds, to enable replication .

Q. What theoretical frameworks guide the study of this compound’s reactivity?

  • Methodological Answer : Ground investigations in frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites. Density functional theory (DFT) calculations model transition states for dihydroxylation. Align hypotheses with terpenoid biosynthesis pathways, leveraging kinetic isotope effects (KIE) to probe enzymatic mechanisms. Explicitly link computational models to experimental validation in the research design .

Q. How should researchers ensure reproducibility in published synthesis procedures?

  • Methodological Answer : Adhere to standardized reporting: specify starting material sources (CAS numbers, purity), inert atmosphere protocols, and quenching methods. Use Supplementary Information for exhaustive spectral data, chromatograms, and crystallographic CIF files. Cross-validate yields and purity metrics with independent labs, documenting batch-to-batch variability .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Methodological Answer : Conduct a meta-analysis of bioassay conditions (cell lines, solvent carriers, concentration ranges). Use multivariate regression to isolate confounding factors (e.g., endotoxin contamination in cell cultures). Replicate studies under harmonized OECD guidelines, including positive/negative controls. Apply effect size statistics to distinguish biological relevance from technical noise .

Q. What strategies optimize the enantiomeric excess of this compound in asymmetric synthesis?

  • Methodological Answer : Screen chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) using high-throughput robotic platforms. Employ Design of Experiments (DoE) to map interactions between temperature, solvent chirality, and catalyst loading. Validate enantiopurity via chiral HPLC with polarimetric detection. Compare kinetic resolution vs. dynamic kinetic asymmetric transformation (DYKAT) pathways .

Q. How can computational models predict the pharmacokinetics of this compound?

  • Methodological Answer : Develop quantitative structure-activity relationship (QSAR) models using molecular descriptors (logP, polar surface area). Train machine learning algorithms on ADME datasets (e.g., ChEMBL). Validate predictions with in vitro assays: Caco-2 permeability, microsomal stability, and plasma protein binding. Integrate COMSOL Multiphysics for physiologically based pharmacokinetic (PBPK) simulations .

Q. What methodologies validate the biological targets of this compound in complex systems?

  • Methodological Answer : Combine chemoproteomics (activity-based protein profiling) with CRISPR-Cas9 knockout screens. Use isothermal titration calorimetry (ITC) for binding affinity measurements. Cross-reference transcriptomic data (RNA-seq) from treated vs. untreated models to identify downstream pathways. Apply Bayesian network analysis to disentangle direct vs. indirect effects .

Data Presentation Guidelines

  • Table 1 : Key Analytical Parameters for Structural Elucidation

    TechniqueCritical ParametersEvidence Source
    NMRSolvent (CDCl₃ vs. DMSO-d₆), referencing (TMS), temperature control
    X-rayCrystallization solvent, data completeness (>90%), R-factor
    HR-MSResolution (≥30,000), ionization mode (ESI vs. EI)
  • Table 2 : Common Pitfalls in Bioactivity Studies

    IssueMitigation StrategyEvidence Source
    Solvent cytotoxicityUse DMSO ≤0.1% with vehicle controls
    Batch variabilityCertify compound purity via orthogonal methods

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.